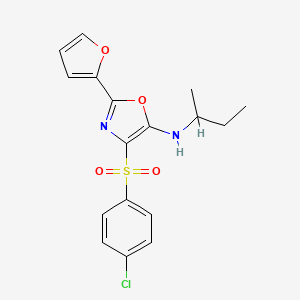
4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL TETRAHYDROPYRAN-4-YL-ACETATE is a chemical compound with the CAS No. 103260-44-2 . It has a molecular formula of C9H16O3 and a molecular weight of 172.22 .
Physical and Chemical Properties The compound has a boiling point of 73-75°C at 0.2mm and a density of 1.0268 g/cm3 at 13.4 °C . Its refractive index is 1.4572 at 13.4℃ .
Scientific Research Applications
Synthesis and Chemical Properties
- 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine is involved in the synthesis of highly functionalized tetrahydropyridines. Zhu, Lan, and Kwon (2003) demonstrated its use in a phosphine-catalyzed annulation process, resulting in ethyl 6-substituted tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Applications in Drug Synthesis
- Wang et al. (2017) reported on the use of a related compound in the synthesis of an anticoagulant, apixaban. Their study focused on the X-ray powder diffraction data of a compound structurally similar to 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine (Wang et al., 2017).
Catalysis and Chemical Reactions
- Magubane et al. (2017) described compounds similar to 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine as catalysts in asymmetric transfer hydrogenation of ketones. This highlights its potential role in catalysis and chemical synthesis (Magubane et al., 2017).
Heterocyclic Compound Synthesis
- Mohareb et al. (2004) explored the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives using a compound structurally related to 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, demonstrating its utility in creating a variety of heterocyclic compounds (Mohareb et al., 2004).
Anticancer Activity
- Rao et al. (2018) investigated derivatives of tetrahydrothieno-pyridine, related to 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, for their anticancer activity. This suggests potential applications in medicinal chemistry (Rao et al., 2018).
Nanoparticle Functionalization
- Asghari and Mohammadnia (2016) reported on the use of pyridine-4-carboxylic acid, structurally related to 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, in functionalizing magnetic nanoparticles for catalysis (Asghari & Mohammadnia, 2016).
Safety and Hazards
properties
IUPAC Name |
4-(2-ethyloxan-4-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-12-9-11(5-8-14-12)10-3-6-13-7-4-10/h3-4,6-7,11-12H,2,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKNUDOLYQZEJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2358397.png)
![1-(3-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2358398.png)



![1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2358405.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358406.png)

![Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2358413.png)
![(3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2358414.png)

![N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358416.png)